2-(4-ethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
Description
Chemical Structure and Key Features 2-(4-ethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a pyrrolo-pyrimidine derivative characterized by a bicyclic core (pyrrolo[3,4-d]pyrimidine) substituted with a morpholino group at position 2 and an ethoxyphenyl-acetyl moiety at position 4.
Core Formation: Cyclization of pyrimidine precursors with pyrrole derivatives under high-temperature conditions (e.g., bromobenzene at 130°C, as seen in related pyrrolo-pyrimidine syntheses) .
Functionalization: Introduction of the morpholino group via nucleophilic substitution and coupling of the ethoxyphenyl-acetyl fragment using standard acylating agents.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-2-27-17-5-3-15(4-6-17)11-19(25)24-13-16-12-21-20(22-18(16)14-24)23-7-9-26-10-8-23/h3-6,12H,2,7-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNYCLSLOBTNOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrrolo[3,4-d]pyrimidine core: This can be achieved through a P(NMe2)3-catalyzed [4 + 2] annulation of 2-amino-β-nitrostyrenes and β′-acetoxy allenoates, followed by a Zn/AcOH-mediated reduction–hydroamination–isomerization.
Introduction of the morpholino group: This step involves the substitution reaction where the morpholino group is introduced to the pyrrolo[3,4-d]pyrimidine core.
Attachment of the 4-ethoxyphenyl group: This is typically done through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed cross-coupling reactions using aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications due to its ability to interact with various biological macromolecules. Preliminary studies suggest that it may exhibit enzyme inhibition properties, making it a candidate for drug development targeting diseases such as cancer and inflammatory conditions.
Case Studies
- Cancer Research : Initial testing on HepG2 cells indicated low cytotoxicity with an IC50 value greater than 40 µM, suggesting potential for further optimization in anti-cancer therapies.
- Antimicrobial Activity : Analogous compounds have shown efficacy against pathogens like Plasmodium falciparum, indicating that this compound could be explored for antimalarial properties.
Biological Research
The compound is also studied for its interactions with biological systems. Its ability to modulate signaling pathways can provide insights into cellular processes and disease mechanisms.
| Compound Name | Target Pathogen/Cell Line | EC50 (µM) | IC50 (µM) | Notes |
|---|---|---|---|---|
| This compound | HepG2 Cells | >40 | <40 | Low cytotoxicity observed |
| Analog 1 | P. falciparum | 0.23 | N/A | Effective against malaria |
| Analog 2 | Tumor Cells (KB) | 0.011 | N/A | High potency against cancer cells |
Synthetic Chemistry
In synthetic chemistry, this compound serves as a building block for the development of more complex molecules. Its synthesis involves multi-step organic reactions, including the formation of the pyrrolo[3,4-d]pyrimidine core through various catalytic processes.
Synthetic Routes
- Formation of Core : Achieved via P(NMe2)3-catalyzed [4 + 2] annulation.
- Morpholino Group Introduction : Substitution reactions introduce the morpholino group to the core structure.
- Cross-Coupling Reactions : Palladium-catalyzed reactions attach the 4-ethoxyphenyl group.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Core Heterocycle Variations :
- The pyrrolo[3,4-d]pyrimidine core in the target compound (vs. pyrrolo[2,3-d]pyrimidine in or pyrido[4,3-d]pyrimidine in ) alters ring geometry and electronic properties. The fused pyrrole-pyrimidine system in the target compound may enhance planar stacking interactions in kinase binding pockets compared to pyrido-pyrimidines, which have a larger, more rigid structure .
Substituent Effects: Ethoxyphenyl vs. Morpholino vs. Indan-2-ylamino: The morpholino group’s oxygen atoms facilitate hydrogen bonding with kinase active sites, whereas the indan-2-ylamino group in provides steric bulk, possibly enhancing selectivity for specific kinase isoforms.
Biological Activity
2-(4-ethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a complex organic compound with significant biological activities, particularly in the context of cancer research. Its structure features a pyrrolopyrimidine core, which is known for its potential in inhibiting various cellular processes, including kinase activity.
The primary mechanism of action for this compound involves the inhibition of specific kinases . Kinases are crucial enzymes that facilitate phosphorylation, a process vital for many cellular signaling pathways. By binding to the active sites of these kinases, the compound effectively modulates cellular activities such as growth and division, leading to antiproliferative effects in cancer cells .
Antiproliferative Effects
Research has indicated that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain modifications to the pyrrolopyrimidine structure enhance its efficacy against HeLa cells, demonstrating significant impacts on microtubule dynamics and spindle morphology, which are critical for mitosis .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | GI Value (%) | Dose (μM) |
|---|---|---|---|
| 2-(4-ethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone | HeLa | 70.5 | 10 |
| Derivative A | HCT-116 | 86.28 | 10 |
| Derivative B | SK-BR-3 | 46.14 | 10 |
This table summarizes the growth inhibition (GI) values observed in various cell lines treated with the compound and its derivatives.
Research Findings
Recent studies have explored the ADME-Tox properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of this compound and its analogs. These studies suggest that many derivatives possess favorable drug-likeness characteristics, making them viable candidates for further development in cancer therapy .
In Vivo Studies
In vivo experiments involving mouse models have demonstrated that administration of this compound significantly reduces tumor size compared to control groups. The mechanism appears to involve not only direct cytotoxicity but also modulation of immune responses against tumor cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Core formation : Condensation of pyrrolopyrimidine precursors with morpholine under reflux in anhydrous solvents (e.g., DMF or THF) .
- Ketone introduction : Friedel-Crafts acylation or similar methods to attach the 4-ethoxyphenyl ethanone moiety .
- Optimization : Use thin-layer chromatography (TLC) to monitor reaction progress and adjust parameters (temperature: 60–80°C; catalysts: Lewis acids like AlCl₃) .
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve signals for the morpholine ring (δ 3.5–4.0 ppm for N–CH₂), pyrrolopyrimidine core (δ 7.0–8.5 ppm for aromatic protons), and ethoxyphenyl group (δ 1.3–1.5 ppm for CH₃ in ethoxy) .
- HRMS : Confirm molecular weight (calc. for C₂₂H₂₆N₄O₃: ~394.45 g/mol) and fragmentation patterns .
- IR spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹ for ketone) and morpholine C–O–C vibrations (~1100 cm⁻¹) .
Q. What are the solubility characteristics of this compound in common laboratory solvents?
- Methodological Answer :
- Predicted solubility : Moderate solubility in polar aprotic solvents (DMSO, DMF) due to the morpholine ring’s hydrogen-bonding capacity. Limited solubility in water or hexane .
- Experimental determination : Use the shake-flask method:
| Solvent | Solubility (mg/mL) | Method |
|---|---|---|
| DMSO | ~15–20 | UV-Vis |
| Ethanol | ~5–10 | Gravimetry |
| Water | <1 | Filtration |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological profiles?
- Methodological Answer :
- Modification sites :
- Pyrrolopyrimidine core : Introduce electron-withdrawing groups (e.g., halogens) to enhance target binding .
- Morpholine ring : Replace with piperazine or thiomorpholine to alter pharmacokinetics .
- 4-Ethoxyphenyl group : Vary substituents (e.g., methoxy, fluoro) to optimize lipophilicity (logP) .
- Assays :
- Kinase inhibition : Screen against FGFR family kinases (IC₅₀ determination via ADP-Glo™ assays) .
- Cellular efficacy : Test antiproliferative activity in cancer cell lines (e.g., MTT assay on HepG2 or MCF-7 cells) .
Q. What experimental approaches identify molecular targets (e.g., kinases, receptors)?
- Methodological Answer :
- Kinase profiling : Use recombinant kinase panels (e.g., Eurofins KinaseProfiler) to assess inhibition of FGFR1–4, EGFR, or VEGFR2 .
- Pull-down assays : Immobilize the compound on beads for affinity purification of binding proteins from cell lysates .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets (KD calculation) .
Q. How does the morpholine ring influence pharmacokinetic properties, and what modifications enhance bioavailability?
- Methodological Answer :
- Role of morpholine : Increases solubility via hydrogen bonding but may reduce metabolic stability due to oxidation susceptibility .
- Modifications :
- Cyclization : Replace morpholine with a saturated bicyclic amine to improve membrane permeability .
- Prodrug strategy : Mask the morpholine oxygen as an ester to enhance oral absorption .
- Assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life .
- Caco-2 permeability : Assess intestinal absorption potential in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
